1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone
Overview
Description
1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone is a complex organic compound featuring a quinazoline and pyrimidine moiety
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit significant biological activities
Mode of Action
Generally, quinazoline derivatives interact with their targets by binding to active sites, leading to changes in the target’s function . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biological pathways due to their wide range of therapeutic activities
Result of Action
Given the diverse biological activities of quinazoline derivatives , this compound could potentially have a wide range of effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone typically involves multiple steps:
Formation of the Quinazoline Moiety: This can be achieved by cyclization of 2-aminobenzoic acid derivatives with appropriate reagents such as acetic anhydride.
Formation of the Pyrimidine Moiety: This involves the reaction of suitable precursors under controlled conditions, often using microwave-assisted or metal-mediated reactions.
Coupling of the Moieties: The final step involves coupling the quinazoline and pyrimidine moieties under specific conditions to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinazoline and pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone has several scientific research applications:
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share structural similarities and biological activities.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine also exhibit similar chemical properties.
Uniqueness: 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone is unique due to its specific combination of quinazoline and pyrimidine moieties, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-5-13-6-7-16-14(8-13)10(2)21-18(22-16)23-17-19-9-15(12(4)24)11(3)20-17/h6-9H,5H2,1-4H3,(H,19,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFLVDGBLZPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320637 | |
Record name | 1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
669718-62-1 | |
Record name | 1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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